molecular formula C19H21Cl2N3OS B4761513 4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

Katalognummer B4761513
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: VHKSHQJWQFRKGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is a molecule that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is commonly referred to as DCPIB and belongs to the class of piperazinecarboxamide derivatives.

Wirkmechanismus

DCPIB is a selective inhibitor of VRACs and CaCCs. It acts by blocking the flow of chloride ions through these channels, which are involved in the regulation of cell volume, cell migration, and apoptosis. DCPIB has also been shown to have an effect on the activity of calcium-activated potassium channels (KCa3.1), which are involved in the regulation of cell proliferation and migration.
Biochemical and Physiological Effects
DCPIB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell migration and proliferation in various cancer cell lines. DCPIB has also been shown to have a protective effect against ischemic stroke by reducing brain damage and improving neurological function. In addition, DCPIB has been shown to have an effect on the regulation of insulin secretion in pancreatic beta cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DCPIB in lab experiments is its selectivity for VRACs and CaCCs. This allows for more specific targeting of these channels and a better understanding of their role in various physiological processes. However, one limitation of using DCPIB is its relatively low potency compared to other inhibitors of VRACs and CaCCs. This can make it difficult to achieve complete inhibition of these channels in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on DCPIB. One area of focus is the development of more potent and selective inhibitors of VRACs and CaCCs. This could lead to the development of new therapies for various diseases, including cancer and cystic fibrosis. Another area of focus is the investigation of the role of VRACs and CaCCs in various physiological processes, such as cell migration and apoptosis. This could lead to a better understanding of these processes and the development of new therapies for related diseases. Finally, the investigation of the effects of DCPIB on other ion channels, such as KCa3.1, could lead to the development of new therapies for diseases such as hypertension and asthma.

Wissenschaftliche Forschungsanwendungen

DCPIB has been extensively researched for its pharmaceutical applications. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, cystic fibrosis, and ischemic stroke. DCPIB has also been studied for its role in regulating ion channels, specifically volume-regulated anion channels (VRACs) and calcium-activated chloride channels (CaCCs).

Eigenschaften

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3OS/c1-26-16-4-2-3-15(12-16)22-19(25)24-9-7-23(8-10-24)13-14-5-6-17(20)18(21)11-14/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKSHQJWQFRKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dichlorobenzyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.